2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
Description
2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core linked via an ether bond to a sulfonylated azetidine ring. The azetidine moiety is substituted with a 3-fluorobenzyl group, introducing both steric and electronic effects that may influence biological activity and physicochemical properties. The sulfonyl group enhances metabolic stability and binding affinity, while the fluorobenzyl substituent may improve lipophilicity and target selectivity .
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c18-13-5-3-4-12(8-13)11-25(21,22)20-9-14(10-20)23-17-19-15-6-1-2-7-16(15)24-17/h1-8,14H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYAJNHCWFJBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)F)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone . The azetidine ring can be introduced through a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the benzo[d]thiazole intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole can undergo a variety of chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring .
Scientific Research Applications
2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1-((3-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety can interact with various enzymes and receptors, modulating their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The sulfonyl group can also enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy .
Comparison with Similar Compounds
Fluorinated Benzothiazole Derivatives
Compound 5j (2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide) :
- Features a 4-fluorobenzyloxy group and a triazole-thioacetamide side chain.
- Demonstrated potent anticonvulsant activity (ED₅₀ = 54.8 mg/kg in MES test) and a high protective index (PI = 9.30 in scPTZ test) .
- The 4-fluoro substitution shows superior activity compared to 3-fluoro analogs, suggesting positional sensitivity in biological systems.
Compound 22 (2-((((trans)-2-Methylcyclopropyl)methyl)sulfonyl)benzo[d]thiazole) :
- Replaces the fluorobenzyl-azetidine group with a cyclopropylmethyl-sulfonyl moiety.
- Synthesized via Simmons–Smith cyclopropanation, yielding an 83% overall yield .
- Highlighting the impact of sulfonyl substituents: cyclopropyl groups may enhance rigidity, while fluorobenzyl groups improve lipophilicity.
Sulfonyl-Modified Benzothiazoles
- Compound 30 ((S)-2-((2-((tert-butyldimethylsilyl)oxy)-3-phenoxypropyl)sulfonyl)benzo[d]thiazole): Incorporates a silyl-protected hydroxypropyl-sulfonyl chain. Synthesized using tert-butyldimethylsilyl chloride in DMF, demonstrating the versatility of sulfonyl group functionalization .
Compound 3 (2-{[Fluoro(1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl)methyl]sulfonyl}benzo[d]thiazole) :
Physicochemical Properties
Biological Activity
Introduction
The compound 2-((1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzo[d]thiazole core linked to an azetidine moiety via a sulfonyl group. The presence of the fluorobenzyl group enhances its lipophilicity and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C15H14FN3O2S |
| Molecular Weight | 319.35 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain kinases or proteases, leading to modulation of cell proliferation and survival pathways.
- Receptor Binding : It can bind to G-protein coupled receptors (GPCRs), which are crucial for signal transduction in various physiological processes.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including:
- HeLa Cells : IC50 values indicate potent cytotoxicity.
- A549 Cells : Demonstrated reduced viability in the presence of the compound.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
Case Studies
- Study on HeLa Cells : A study conducted on HeLa cells revealed that treatment with the compound resulted in apoptosis through both intrinsic and extrinsic pathways, confirmed by flow cytometry analysis.
- Antimicrobial Assays : In a separate study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition comparable to standard antibiotics.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other azetidine derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| 4-cyclopropyl-1-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-1H-triazole | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
